

An In-depth Technical Guide to 5-(Trifluoromethyl)indoline

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Compound of Interest

Compound Name: 5-(Trifluoromethyl)indoline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of **5-(Trifluoromethyl)indoline**, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. This document collates available data on its physicochemical properties, synthesis, and spectral characterization, offering a valuable resource for researchers utilizing this versatile building block.

Core Chemical Properties

5-(Trifluoromethyl)indoline, with the CAS Number 162100-55-2, is a derivative of indoline featuring a trifluoromethyl group at the 5-position of the bicyclic aromatic-aliphatic structure. The presence of the trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents.

Property	Value	Source
Molecular Formula	C ₉ H ₈ F ₃ N	[1]
Molecular Weight	187.16 g/mol	[1]
CAS Number	162100-55-2	[1]
Physical State	Solid or liquid	[1]
Storage Temperature	Refrigerator	[2]

Note: Experimental data for properties such as melting point, boiling point, and solubility for **5-(Trifluoromethyl)indoline** are not readily available in the cited literature. For reference, the precursor, 5-(Trifluoromethyl)indole, has a melting point of 67-70 °C.[3]

Synthesis and Experimental Protocols

The synthesis of **5-(Trifluoromethyl)indoline** is not extensively detailed in the public domain. However, a common and effective method for the preparation of indolines is the reduction of the corresponding indole.

Synthesis of the Precursor: 5-(Trifluoromethyl)indole

A documented method for the synthesis of 5-(Trifluoromethyl)indole involves the following steps:

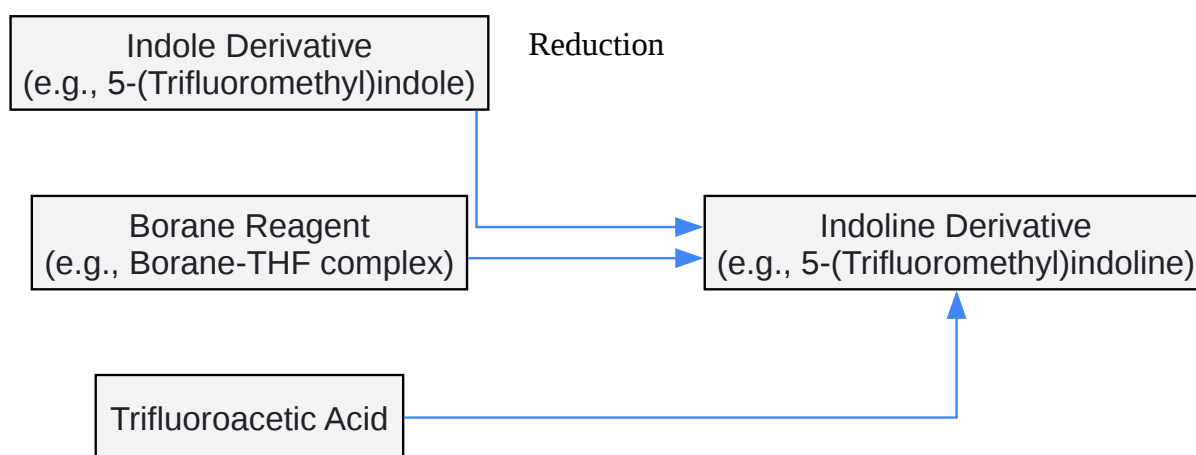
Protocol: To a 250 mL three-necked round-bottomed flask, N-[2-(3,3-dimethyl-3-silyl-1-ynyl)-4-(trifluoromethyl)phenyl]ethoxycarboxamide (31.5 g, 0.1 mol), sodium ethoxide (32.5 g, 0.48 mol), and anhydrous ethanol (200 mL) are added. The reaction mixture is heated to reflux and maintained at this temperature for 2 hours. After the reaction is complete, the mixture is concentrated under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel, using a 25% solution of ethyl acetate in petroleum ether as the eluent, to yield 5-(Trifluoromethyl)indole.[4]

Reduction of 5-(Trifluoromethyl)indole to 5-(Trifluoromethyl)indoline

A general method for the reduction of indole compounds to their corresponding indolines involves the use of a borane reagent in the presence of trifluoroacetic acid. This method is noted for its rapidity and good yields.[5]

General Protocol (Inferred): An indole compound is contacted with a borane complex reagent in the presence of trifluoroacetic acid. The reaction is reported to proceed very rapidly, even at low temperatures.[5]

A more specific, but related, metal-free reductive N-trifluoroethylation of indoles uses trimethylamine borane and trifluoroacetic acid, with indoline being a common intermediate.[6]
[7]



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General workflow for the reduction of an indole to an indoline.

Spectral Data

Detailed experimental spectral data for **5-(Trifluoromethyl)indoline** is not widely published. However, data for the precursor, 5-(Trifluoromethyl)indole, is available and can serve as a reference point.

¹H NMR of 5-(Trifluoromethyl)indole

- Solvent: DMSO-d₆

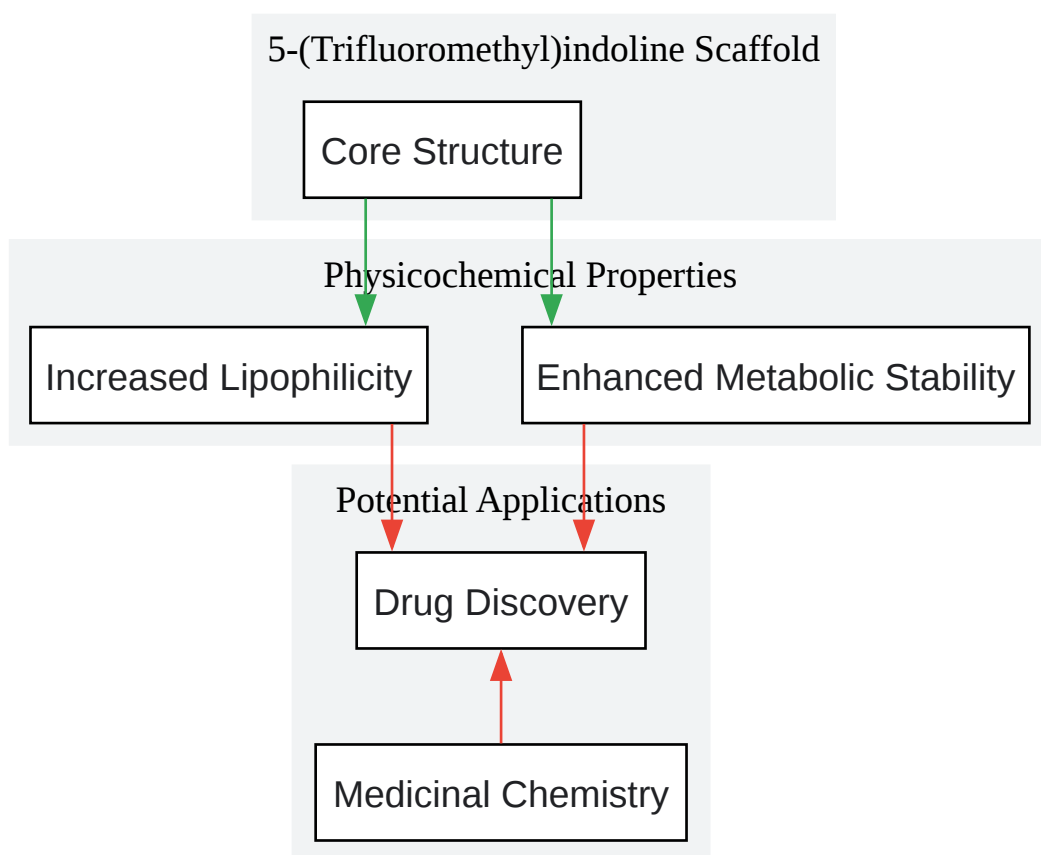
- Frequency: 300 MHz
- Chemical Shifts (δ): 8.36 (s, 1H), 7.96-7.94 (m, 1H), 7.46-7.44 (m, 2H), 7.32-7.30 (m, 1H), 6.66-6.64 (m, 1H).[4]

While a direct spectrum for **5-(Trifluoromethyl)indoline** is not available, a commercial supplier indicates the existence of a ^1H NMR spectrum for this compound.[8][9]

Reactivity and Biological Significance

The trifluoromethyl group at the 5-position of the indoline ring is an electron-withdrawing group, which can influence the reactivity of the aromatic ring and the nitrogen atom. This substitution is known to enhance lipophilicity and metabolic stability, properties that are highly desirable in drug candidates.[10]

While specific biological activities for **5-(Trifluoromethyl)indoline** have not been detailed, related trifluoromethyl-substituted indoline and indole structures have been investigated for a range of therapeutic applications. These include roles as antiviral agents and as inhibitors of various kinases, highlighting the potential of this scaffold in medicinal chemistry.[11][12] For instance, derivatives of 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione have been synthesized and evaluated as promising antiviral agents.[11]



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Logical relationship of properties and applications.

Safety Information

5-(Trifluoromethyl)indoline is classified as a hazardous substance.

Hazard Information	Details	Source
Signal Word	Warning	[1][2]
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[1][2]
Precautionary Statements	P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)	[1]
Pictograms	GHS07 (Exclamation mark)	[1][2]

Users should handle this compound with appropriate personal protective equipment in a well-ventilated area.

This guide serves as a foundational resource on **5-(Trifluoromethyl)indoline**. Further research is warranted to fully elucidate its experimental properties and explore its potential in various scientific and pharmaceutical applications.

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